molecular formula C8H9FN2O B13303471 3-Fluoro-N'-hydroxy-5-methylbenzene-1-carboximidamide

3-Fluoro-N'-hydroxy-5-methylbenzene-1-carboximidamide

Cat. No.: B13303471
M. Wt: 168.17 g/mol
InChI Key: VKHMLWOVWNULNP-UHFFFAOYSA-N
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Description

3-Fluoro-N’-hydroxy-5-methylbenzene-1-carboximidamide is a chemical compound with the molecular formula C₈H₉FN₂O and a molecular weight of 168.17 g/mol . This compound is known for its unique structure, which includes a fluorine atom, a hydroxy group, and a methyl group attached to a benzene ring. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-N’-hydroxy-5-methylbenzene-1-carboximidamide typically involves the reaction of 3-fluoro-5-methylbenzonitrile with hydroxylamine hydrochloride under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for 3-Fluoro-N’-hydroxy-5-methylbenzene-1-carboximidamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and implementing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-N’-hydroxy-5-methylbenzene-1-carboximidamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The imidamide group can be reduced to form an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of 3-fluoro-5-methylbenzene-1-carboxylic acid.

    Reduction: Formation of 3-fluoro-5-methylbenzene-1-carboximidamide.

    Substitution: Formation of 3-substituted-5-methylbenzene-1-carboximidamide derivatives.

Scientific Research Applications

3-Fluoro-N’-hydroxy-5-methylbenzene-1-carboximidamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Fluoro-N’-hydroxy-5-methylbenzene-1-carboximidamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-N’-hydroxy-5-methylbenzene-1-carboximidamide is unique due to the specific positioning of the fluorine, hydroxy, and methyl groups on the benzene ring. This unique arrangement imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C8H9FN2O

Molecular Weight

168.17 g/mol

IUPAC Name

3-fluoro-N'-hydroxy-5-methylbenzenecarboximidamide

InChI

InChI=1S/C8H9FN2O/c1-5-2-6(8(10)11-12)4-7(9)3-5/h2-4,12H,1H3,(H2,10,11)

InChI Key

VKHMLWOVWNULNP-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=CC(=C1)F)/C(=N/O)/N

Canonical SMILES

CC1=CC(=CC(=C1)F)C(=NO)N

Origin of Product

United States

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